molecular formula C9H16 B14726672 Bicyclo[6.1.0]nonane CAS No. 286-60-2

Bicyclo[6.1.0]nonane

Katalognummer: B14726672
CAS-Nummer: 286-60-2
Molekulargewicht: 124.22 g/mol
InChI-Schlüssel: FYECUAIUGWFPJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[610]nonane is a bicyclic hydrocarbon with the molecular formula C₉H₁₆ It is characterized by a unique structure where two rings share a common carbon atom, forming a rigid and strained system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bicyclo[6.1.0]nonane can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 1,5-cyclooctadiene with a suitable reagent can lead to the formation of this compound. The reaction conditions typically involve the use of a catalyst and controlled temperature to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo[6.1.0]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alkanes or alcohols .

Wissenschaftliche Forschungsanwendungen

Bicyclo[6.1.0]nonane has several applications in scientific research:

Wirkmechanismus

The mechanism by which bicyclo[6.1.0]nonane exerts its effects depends on its specific application. In bioorthogonal chemistry, for example, the compound undergoes strain-promoted azide-alkyne cycloaddition reactions, which are highly selective and efficient. This reaction involves the interaction of the strained alkyne in this compound with an azide group, forming a stable triazole product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bicyclo[6.1.0]nonane is unique due to its specific ring strain and structural properties, which make it particularly useful in bioorthogonal chemistry and as a model compound for studying reaction mechanisms. Its strained structure allows for highly selective reactions that are not easily achievable with other compounds .

Eigenschaften

CAS-Nummer

286-60-2

Molekularformel

C9H16

Molekulargewicht

124.22 g/mol

IUPAC-Name

bicyclo[6.1.0]nonane

InChI

InChI=1S/C9H16/c1-2-4-6-9-7-8(9)5-3-1/h8-9H,1-7H2

InChI-Schlüssel

FYECUAIUGWFPJF-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC2CC2CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.